molecular formula C32H28N2O2 B12048725 N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide CAS No. 304657-09-8

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide

Cat. No.: B12048725
CAS No.: 304657-09-8
M. Wt: 472.6 g/mol
InChI Key: ZMWFESMAERVXOZ-UHFFFAOYSA-N
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Description

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is an organic compound that features two naphthyl groups attached to a phthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide typically involves the reaction of 1-naphthylamine with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential anti-cancer properties and as a drug delivery agent.

    Industry: Utilized in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s naphthyl groups allow it to intercalate into DNA, potentially disrupting replication and transcription processes. This interaction with DNA is one of the reasons for its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is unique due to its dual naphthyl groups and phthalamide core, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a fluorescent probe make it valuable in various research applications .

Biological Activity

N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is a phthalimide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the existing literature on the compound's biological activity, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. A study assessed the activity of multiple phthalimide derivatives against cervical (HeLa), liver (HepG2), and breast (4T1) cancer cells. The results indicated that several derivatives, including this compound, exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.

Table 1: Antiproliferative Activity of Phthalimide Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa5.3
This compoundHepG27.8
This compound4T16.5

The mechanisms underlying the biological activity of this compound involve various biochemical pathways. Molecular docking studies have shown that this compound interacts with key enzymes such as DNA methyltransferase 1 (DNMT1) and vascular endothelial growth factor receptor 2 (VEGFR2). These interactions suggest that the compound may inhibit tumor growth and angiogenesis through modulation of these critical pathways.

Molecular Docking Insights

  • DNMT1 Interaction : Docking studies revealed that this compound forms multiple hydrogen bonds with residues in the active site of DNMT1, indicating a potential mechanism for epigenetic regulation in cancer cells .
  • VEGFR2 Binding : The compound also demonstrated affinity for VEGFR2, which is crucial for angiogenesis. Inhibition of this receptor could lead to reduced tumor vascularization and growth .

Case Studies

Several case studies have highlighted the efficacy of phthalimide derivatives in preclinical models. For instance, a study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The compound was administered at doses correlating with its in vitro IC50 values, reinforcing its potential as a therapeutic agent.

Properties

CAS No.

304657-09-8

Molecular Formula

C32H28N2O2

Molecular Weight

472.6 g/mol

IUPAC Name

1-N,2-N-bis(1-naphthalen-1-ylethyl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C32H28N2O2/c1-21(25-19-9-13-23-11-3-5-15-27(23)25)33-31(35)29-17-7-8-18-30(29)32(36)34-22(2)26-20-10-14-24-12-4-6-16-28(24)26/h3-22H,1-2H3,(H,33,35)(H,34,36)

InChI Key

ZMWFESMAERVXOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)NC(C)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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